

Picrotin Protocol for Studying Glycine Receptors: Application Notes and Protocols

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Compound of Interest

Compound Name: *Picrotin*

Cat. No.: *B1677797*

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Introduction

Glycine receptors (GlyRs) are ligand-gated ion channels crucial for mediating inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1][2] Their activation leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing neuronal excitability.[1][3] **Picrotin**, a component of the convulsant picrotoxin, serves as a valuable pharmacological tool for the study of these receptors.[4] It acts as a non-competitive antagonist, blocking the channel pore of GlyRs.[2] Notably, **picrotin** exhibits differential affinity for various GlyR subtypes, making it particularly useful for distinguishing between receptor isoforms.[5] This document provides detailed protocols for utilizing **picrotin** to characterize glycine receptors, with a focus on electrophysiological methods.

Data Presentation

Picrotin Inhibition of Glycine Receptors

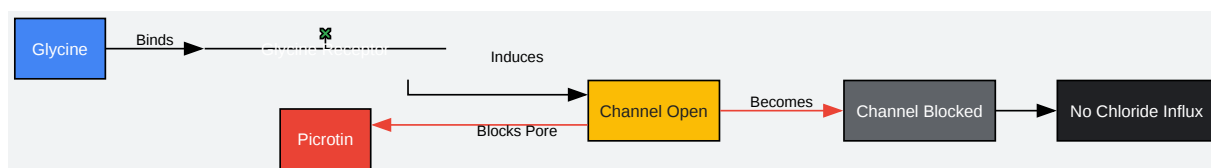
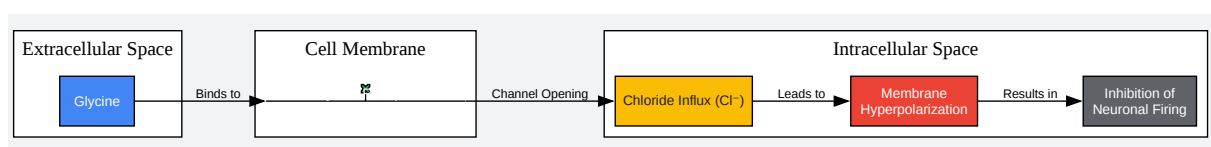
The inhibitory potency of **picrotin** is dependent on the subunit composition of the glycine receptor. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **picrotin** for different GlyR subtypes, as determined by whole-cell patch-clamp electrophysiology.

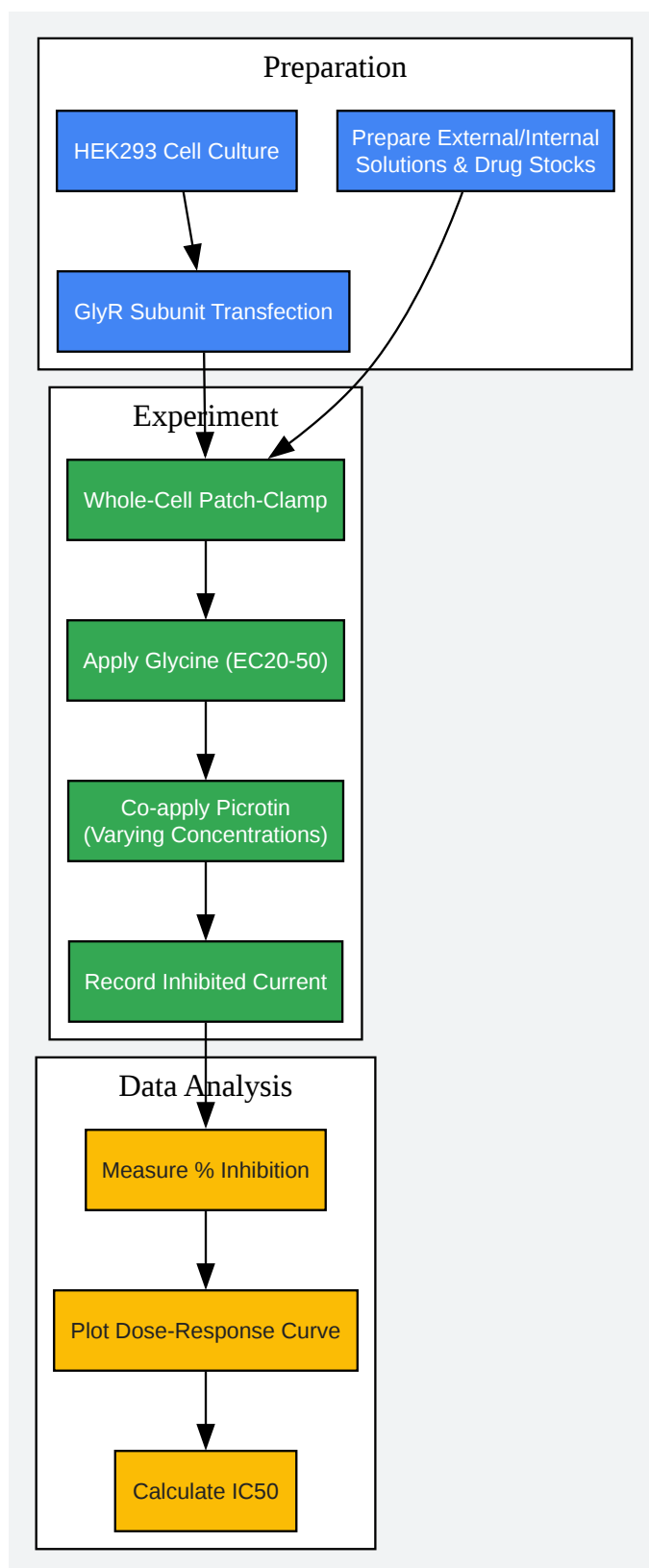
Glycine Receptor Subunit Composition	IC50 (μM)	Cell Type	Reference
α1 Homomeric	37	HEK293	[5]
α2 Homomeric	7	HEK293	[5]
α1/β Heteromeric	300	HEK293	[5]
α2/β Heteromeric	50	HEK293	[5]
α1/α2 Heteromeric	7	HEK293	[5]
α1/α2/β Heteromeric	~50	HEK293	[5]

Signaling Pathway and Mechanism of Action

Glycine Receptor Signaling Pathway

Activation of the glycine receptor by its agonist, glycine, opens a chloride-permeable channel. The subsequent influx of chloride ions hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential. This constitutes a primary mechanism of inhibitory neurotransmission in the central nervous system.





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